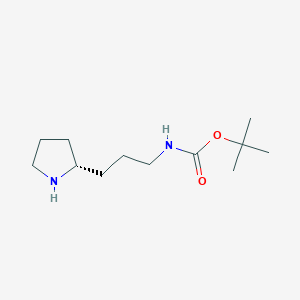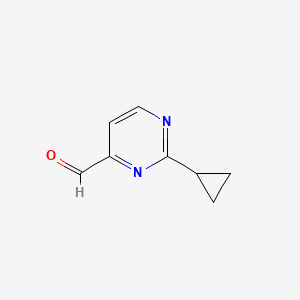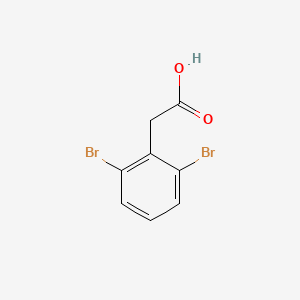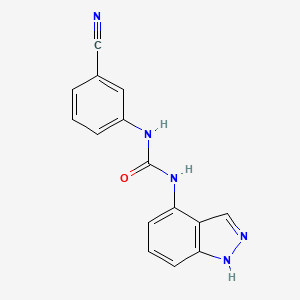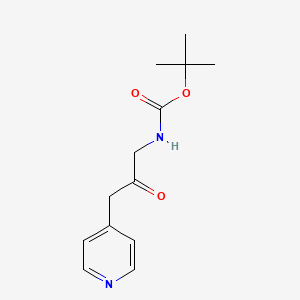
5-Chloro-6-benzoxazolamine
描述
5-Chloro-6-benzoxazolamine is a chemical compound that falls under the category of benzoxazoles . It is also known as 2-Benzoxazolamine, 5-chloro-; Benzoxazole, 2-amino-5-chloro-; Flexin; McN-485; 2-Amino-5-chlorobenzoxazole; Contrazole; USAF MA-12; Deflexol; Flexilon; Zoxamin; Zoxine; 5-Chlorobenzoxazol-2-ylamine .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including this compound, has been studied extensively. One method involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters . Another approach involves the preparation of novel pyridazine derivatives from easily accessible starting materials like mucochloric acid and benzene .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoxazole ring substituted with a chlorine atom. The molecular formula is C7H5ClN2O .Chemical Reactions Analysis
Benzoxazole derivatives, including this compound, have been found to exhibit a wide range of bioactivities, which are often employed as plant virucides, antitumor agents, fungicides, insecticides, herbicides, and anti-inflammatory agents . They have immense potential in agricultural science as plant growth regulators and crop protection agents .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 168.58 g/mol .科学研究应用
5-Chloro-6-benzoxazolamine has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as heterocyclic compounds, organometallic compounds, and polymers. This compound is also used as a starting material in the synthesis of pharmaceuticals and drugs. In addition, this compound has been used in the synthesis of materials for use in medical and industrial applications, such as optical films, catalysts, and sensors.
作用机制
Target of Action
5-Chloro-6-benzoxazolamine is a centrally acting muscle relaxant . It primarily targets the spinal cord and subcortical areas of the brain . The compound exerts its effect at these sites, inhibiting multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms of varied etiology .
Biochemical Pathways
Given its role as a muscle relaxant and its action on the spinal cord and subcortical areas of the brain, it is likely that it impacts the neural pathways involved in muscle contraction and relaxation .
Pharmacokinetics
Similar compounds are known to be well absorbed and metabolized in the liver .
Result of Action
The primary result of the action of this compound is the relief of muscle spasms and associated pain or discomfort . By inhibiting reflexes in the spinal cord and subcortical areas of the brain, it helps to relax skeletal muscles .
实验室实验的优点和局限性
The main advantage of using 5-Chloro-6-benzoxazolamine in laboratory experiments is its low toxicity. This compound is not considered to be a hazardous compound, and it is not known to be carcinogenic or mutagenic. In addition, this compound is relatively stable in air and water, making it ideal for use in experiments involving long-term storage. However, this compound is sensitive to light and heat, and it can be easily destroyed by exposure to these elements.
未来方向
The potential future directions for 5-Chloro-6-benzoxazolamine include further research into its mechanism of action, as well as its potential applications in the medical and industrial fields. In addition, further research into its biochemical and physiological effects could lead to the development of new drugs and therapies. Finally, further research into its synthesis method could lead to the development of more efficient and cost-effective synthesis processes.
安全和危害
生化分析
Biochemical Properties
5-Chloro-6-benzoxazolamine plays a significant role in biochemical reactions, particularly as a centrally acting muscle relaxant. It interacts with various enzymes, proteins, and other biomolecules. One of its notable interactions is with the intermediate conductance calcium-activated potassium channel protein 4 (IK(Ca) channel), where it acts as an opener . This interaction leads to a decrease in striatal dopamine metabolism without affecting striatal dopamine concentrations .
Cellular Effects
This compound has several effects on different types of cells and cellular processes. It influences cell function by decreasing striatal dopamine turnover without directly affecting dopamine synthesis, catabolism, reuptake, or release . Additionally, it has been shown to activate the K(Ca) current in mouse aortic endothelial cells . These effects suggest that this compound can modulate cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme modulation. As an IK(Ca) channel opener, it facilitates the flow of potassium ions, leading to muscle relaxation . This mechanism also contributes to its effects on striatal dopamine metabolism, where it decreases dopamine turnover without directly affecting other aspects of dopamine regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its hepatotoxicity has led to its withdrawal from the market . This highlights the importance of monitoring the temporal effects of the compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it acts as an effective muscle relaxant and uricosuric agent . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity . These dosage-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to dopamine metabolism. It decreases striatal dopamine turnover without directly affecting dopamine synthesis, catabolism, reuptake, or release
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is metabolized by an array of cytochrome P450 (CYP450) isoforms, which play a crucial role in its biotransformation . The compound’s transport and distribution are influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is known to target specific cellular compartments, including the striatum, where it modulates dopamine metabolism . The compound’s localization is likely directed by targeting signals and post-translational modifications, which ensure its proper distribution within cells.
属性
IUPAC Name |
5-chloro-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEGGJATCKIJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652916 | |
| Record name | 5-Chloro-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916791-64-5 | |
| Record name | 5-Chloro-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-{[(2-Oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1415087.png)


